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2-Methyl-2,9-diazaspiro[5.5]undecane

orexin receptor antagonist sleep disorders GPCR ligand design

2-Methyl-2,9-diazaspiro[5.5]undecane (CAS 933714-00-2) is a spirocyclic diamine belonging to the 2,9-diazaspiro[5.5]undecane scaffold class, with molecular formula C₁₀H₂₀N₂ and molecular weight 168.28 g/mol. The compound features a conformationally restricted spiro junction connecting two piperidine rings, with a methyl substituent at the N-2 position.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 933714-00-2
Cat. No. B2571060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,9-diazaspiro[5.5]undecane
CAS933714-00-2
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCN1CCCC2(C1)CCNCC2
InChIInChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
InChIKeyBIEJYKKRBBVADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2,9-diazaspiro[5.5]undecane (CAS 933714-00-2): Core Structural and Procurement Profile


2-Methyl-2,9-diazaspiro[5.5]undecane (CAS 933714-00-2) is a spirocyclic diamine belonging to the 2,9-diazaspiro[5.5]undecane scaffold class, with molecular formula C₁₀H₂₀N₂ and molecular weight 168.28 g/mol . The compound features a conformationally restricted spiro junction connecting two piperidine rings, with a methyl substituent at the N-2 position . This scaffold has been identified as a privileged structure in medicinal chemistry, appearing in programs targeting orexin receptors, sigma receptors, protein kinases, and the endoplasmic reticulum stress response (ERSR) pathway [1]. The 2-methyl substitution pattern distinguishes this compound from the more commonly referenced 9-methyl positional isomer (CAS 1211582-98-7) and the unsubstituted parent (CAS 189510-53-0), each of which presents distinct steric and electronic properties at the two differentially basic nitrogen centers .

Scaffold Class

2,9-Diazaspiro[5.5]undecane privileged core for kinase, orexin, sigma, and ERSR pathway studies

Substitution Fit

N-2 methyl topology for exploring SAR orthogonal to 9-methyl or unsubstituted analogs

Procurement Context

Positional isomer required for hydrogen-bond donor/acceptor mapping in spirocyclic lead optimization

Why 2-Methyl-2,9-diazaspiro[5.5]undecane Cannot Be Routinely Substituted by Other N-Alkyl or Regioisomeric Diazaspiro Analogs


The 2,9-diazaspiro[5.5]undecane scaffold contains two chemically distinct tertiary/secondary amine sites at positions 2 and 9 . In the 2-methyl derivative, the methyl group resides on the N-2 nitrogen, which modulates the nucleophilicity, basicity, and hydrogen-bonding capacity of that nitrogen center in a manner that differs from N-9-substituted analogs such as 9-methyl-2,9-diazaspiro[5.5]undecane [1]. In scaffold-based drug discovery programs—including orexin receptor antagonists, sigma receptor ligands, and kinase inhibitors—the precise position of N-substitution on the spirocyclic core has been shown to be a critical determinant of target affinity and selectivity [1][2]. Consequently, generic substitution of the 2-methyl derivative with a 9-methyl positional isomer, the unsubstituted parent, or a 2-ethyl/2-benzyl analog without re-optimization will alter pharmacophoric geometry and may result in loss of potency or selectivity [2]. Procurement decisions for structure-activity relationship (SAR) studies must therefore account for the precise substitution pattern on this scaffold.

This Compound

2-Methyl isomer places the methyl group on N-2, preserving N-9 as a secondary amine. This defines H-bond donor/acceptor geometry at the spiro junction.

Scaffold linked to orexin receptor and ERSR pharmacophore models.
Potential Substitute

9-Methyl isomer (or unsubstituted parent) reverses or removes N-alkylation topology, altering pharmacophoric presentation and target engagement profile.

Patent SAR indicates N-9 substitution is broadly tolerated for orexin, but N-2 substitution data is limited. Direct swap may mislead SAR.

Quantitative Differentiation Evidence for 2-Methyl-2,9-diazaspiro[5.5]undecane Against Closest Analogs


Regioisomeric Scaffold Differentiation: 2,9-Diazaspiro[5.5]undecane Core vs. 1,9-Diazaspiro[5.5]undecane Core in Orexin Receptor Pharmacology

The 2,9-diazaspiro[5.5]undecane scaffold (to which the target compound belongs) has been extensively exploited in the development of orexin receptor antagonists, including the selective OX2R antagonist IPSU (Ki = 14.13 nM for OX2R; OX1R Ki = 512.8 nM, representing 36-fold selectivity) [1]. In contrast, the regioisomeric 1,9-diazaspiro[5.5]undecane scaffold has been primarily directed toward acetyl-CoA carboxylase inhibition, neuropeptide Y antagonism, and 11β-HSD1 inhibition for obesity indications [2]. This regioisomeric divergence in target space is a class-level observation: the 2,9-scaffold provides distinct three-dimensional presentation of substituents relative to the 1,9-scaffold, directly impacting which biological targets can be productively engaged [2]. Although the specific 2-methyl substituent has not been independently pharmacologically characterized in the orexin system, its 2,9-core architecture places it in the orexin-active structural class rather than the obesity-targeted 1,9-class.

Scaffold Target Space
Class-level inference
2,9-Scaffold (IPSU): OX2R Ki = 14.13 nM vs. 1,9-Scaffold: ACC IC₅₀ = 3–10 nM
Commitment to orexin/kinase target space; 1,9-scaffold redirects to metabolic targets.
Class-level divergence. Specific N-2-methyl data not independently characterized.
orexin receptor antagonist sleep disorders GPCR ligand design

Positional Isomer Impact: 2-Methyl vs. 9-Methyl Substitution on Basicity and Receptor Interaction Potential

In the 2-methyl-2,9-diazaspiro[5.5]undecane isomer, the tertiary amine (N-2, methylated) and secondary amine (N-9, free) are disposed on opposite piperidine rings of the spiro system, with the methyl group occupying the N-2 position that is topologically distinct from the N-9 position . In the 9-methyl positional isomer (CAS 1211582-98-7), the methylation pattern is reversed: N-9 is methylated and N-2 remains a secondary amine . This positional swap alters which nitrogen can act as a hydrogen-bond donor and which is sterically encumbered [1]. In the orexin receptor antagonist patent series (Novartis EP2516439B1), the spirocyclic core tolerates N-9 substitution with diverse heteroaryl groups, while N-2 substitution patterns are less commonly exemplified, suggesting differential tolerance of substitution at the two nitrogens for target engagement [1]. No publicly available head-to-head pKa or receptor binding comparison between the 2-methyl and 9-methyl isomers of the simple scaffold was identified, but the differential hydrogen-bond donor/acceptor profile constitutes a class-level physicochemical differentiator with potential pharmacological consequences.

H-Bond Donor Topology
Class-level inference
2-Me: N-2 = H-bond acceptor. 9-Me isomer: N-9 = H-bond acceptor. Reversal of donor site.
Non-interchangeable H-bond geometry for SAR campaigns; no public head-to-head binding data.
Structural inference supported by patent SAR (EP2516439B1).
N-methyl positional isomer amine basicity structure-activity relationship

ERSR Pathway Activation: 2,9-Diazaspiro[5.5]undecane Core Requirement for GRP78 Induction in Glioma Cells

In a high-throughput screen for ERSR inducers, the 2,9-diazaspiro[5.5]undecane spirocyclic core was identified as essential for GRP78 reporter activation in U87-MG glioma cells [1]. Attempts to replace the 2,9-diazaspiro[5.5]undecane core with acyclic, monocyclic, bicyclic, or fused ring systems resulted in significant loss of potency in the grp78-luciferase assay [1]. The optimized lead compound 8 (bearing a diphenylmethyl group on the left side and a 3,5-dimethylisoxazole moiety on the right side of the 2,9-diazaspiro[5.5]undecane core) demonstrated: GRP78 protein induction at 20 μM (immunoblot, normalized to 20 μM thapsigargin control), XBP-1 mRNA splicing at 20 μM, CHOP mRNA upregulation at 20 μM (qRT-PCR), and colony formation inhibition in U87-MG cells [1]. While compound 8 is a highly elaborated derivative rather than the simple 2-methyl analog, this data establishes the 2,9-diazaspiro[5.5]undecane core as a validated pharmacophore for ERSR-mediated cytotoxicity, and the 2-methyl derivative represents the minimal N-2-alkylated variant of this privileged core for SAR exploration [1][2].

ERSR Pharmacophore
Class-level inference
2,9-Core essential for GRP78 induction; non-spiro replacements abolished activity (>150 analogs tested).
Core requirement for ERSR model; 2-Me variant enables minimal N-2 SAR exploration.
U87-MG grp78-luciferase assay; compound 8 series at 20 μM.
endoplasmic reticulum stress response GRP78 glioma cytotoxicity

Sigma Receptor Affinity of 2,9-Diazaspiro[5.5]undecane Derivatives: Benchmark for N-Substitution Optimization

The 2,9-diazaspiro[5.5]undecane scaffold has been explored as a piperazine bioisostere in the development of sigma-2 (σ₂) receptor ligands [1]. In the broader diazaspiro[5.5]undecane chemical space, sigma receptor affinity is highly sensitive to N-substitution pattern: for the related 1-oxa-4,9-diazaspiro[5.5]undecane series, the 9-methyl derivative exhibits σ₁ Ki = 12 nM and σ₂ Ki = 35 nM [2]. In contrast, the unsubstituted 2,9-diazaspiro[5.5]undecane scaffold has been evaluated for sigma-1 binding via [³H]-(+)-pentazocine displacement in guinea pig brain membranes, though specific Ki values for the unsubstituted core are not publicly aggregated [3]. The 2-methyl substitution on the 2,9-diazaspiro[5.5]undecane core represents a distinct starting point relative to the 9-methyl-1-oxa series, offering a different N-methylation topology that can be exploited for sigma receptor subtype selectivity optimization [1][2].

Sigma Receptor Context
Class-level inference
9-Me-1-oxa analog: σ₁ Ki = 12 nM, σ₂ Ki = 35 nM. 2-Me-2,9-diaza data not publicly reported.
Distinct topology for σ-receptor ligand exploration; N-2-methyl piperazine bioisostere space.
Binding data via [³H]-(+)-pentazocine displacement; scaffold recognized as σ₂ ligand bioisostere.
sigma-1 receptor sigma-2 receptor radioligand binding CNS drug discovery

Kinase Inhibitor Scaffold Potential: 2,9-Diazaspiro[5.5]undecane as ATP-Mimetic Core

The 2,9-diazaspiro[5.5]undecane scaffold has been demonstrated to function as an ATP-mimetic core in kinase inhibitor design [1]. Heteroaryl-substituted 2,9-diazaspiro[5.5]undecanes directly linked to purine hinge-binding groups provided ligand-efficient inhibitors of multiple kinases including PKA (cAMP-dependent protein kinase catalytic subunit alpha), as confirmed by co-crystal structures (PDB 3zo2) [1][2]. The N-2 methyl group in the target compound provides a defined steric and electronic environment at one nitrogen center of the spiro system, which can modulate ATP-binding site complementarity relative to N-9-substituted or unsubstituted analogs [1]. While no kinase inhibition IC₅₀ values are publicly available specifically for the 2-methyl derivative, the scaffold-level kinase inhibition precedent establishes this compound class as having validated target engagement in the kinase family [1].

Kinase Inhibitor Scaffold
Class-level inference
Co-crystal with PKA (PDB 3zo2) confirms ATP-mimetic binding; N-2 Me defines steric environment.
Enables N-2 substitution effect study on kinase selectivity; literature dominated by N-9 examples.
No public IC₅₀ for 2-methyl derivative; validated by X-ray crystallography at scaffold level.
protein kinase inhibition ATP-competitive inhibitor diazaspirocyclic scaffold

Procurement-Relevant Application Scenarios for 2-Methyl-2,9-diazaspiro[5.5]undecane (CAS 933714-00-2)


Medicinal Chemistry SAR: N-2 Methylation Effects on Orexin Receptor Antagonist Potency and Selectivity

Researchers pursuing orexin receptor antagonists for sleep disorder indications can employ 2-methyl-2,9-diazaspiro[5.5]undecane as a starting scaffold for N-2-substituted SAR exploration. The Novartis patent series (EP2516439B1) extensively demonstrates that 2,9-diazaspiro[5.5]undecane derivatives achieve potent OX2R antagonism, with the selective clinical candidate IPSU achieving OX2R Ki = 14.13 nM and 36-fold selectivity over OX1R [1]. The 2-methyl derivative provides a defined N-2 alkylation pattern distinct from the N-9-substituted analogs that dominate the patent literature, enabling systematic exploration of substitution vector effects on orexin receptor subtype selectivity [1][2].

Oncology Drug Discovery: ERSR-Targeted Glioblastoma Lead Optimization

The PLOS ONE high-throughput screen identified 2,9-diazaspiro[5.5]undecanes as validated inducers of endoplasmic reticulum stress response with cytotoxic activity in 3D glioma spheroid models [1]. The 2-methyl derivative serves as the minimal N-2-alkylated building block for constructing focused libraries around the essential spirocyclic core pharmacophore. Key assay readouts for analog profiling include GRP78 immunoblot (normalized to 20 μM thapsigargin), XBP-1 mRNA splicing by RT-PCR, CHOP qRT-PCR, and colony formation in U87-MG cells at 20 μM [1]. Researchers should note that >150 analogs were synthesized in the original study, with very tight SAR: even subtle modifications to the core or diphenylmethyl group abolished activity [1].

CNS Drug Discovery: Sigma Receptor Ligand Development Using Piperazine Bioisostere Strategy

The 2,9-diazaspiro[5.5]undecane scaffold has been recognized as a conformationally restricted piperazine bioisostere for sigma-2 receptor ligand development [1]. The 2-methyl derivative provides a distinct N-methylation topology compared to the 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane series (which achieves σ₁ Ki = 12 nM and σ₂ Ki = 35 nM) [2]. Procurement of the 2-methyl isomer enables the construction of sigma receptor-focused compound libraries where the effects of N-alkylation position on σ₁/σ₂ subtype selectivity can be systematically evaluated [1][2].

Kinase Inhibitor Fragment-Based Drug Discovery: ATP-Binding Site Probe Synthesis

The 2,9-diazaspiro[5.5]undecane core linked to heteroaromatic hinge-binding groups has produced ligand-efficient kinase inhibitors, with co-crystal structures confirming ATP-site binding (PDB 3zo2) [1]. 2-Methyl-2,9-diazaspiro[5.5]undecane serves as a versatile synthetic intermediate for generating N-2-methylated purine-conjugated kinase probes. The defined N-2 methylation pattern can influence kinase selectivity profiles relative to N-9-substituted analogs previously reported in the literature [1][2].

Application
Selection Property
Validation Focus
Orexin receptor SAR studies
N-2 substitution topology distinct from 9-Me series
OX2R subtype selectivity and patent SAR expansion
ERSR-targeted glioblastoma research
Minimal N-2-alkylated building block for core SAR
GRP78 induction and colony formation endpoint review
Sigma receptor ligand development
Piperazine bioisostere with defined N-methyl topology
σ₁/σ₂ subtype selectivity optimization
Kinase inhibitor fragment elaboration
N-2-methylated ATP-mimetic spirocyclic core
Kinase selectivity profiling vs. N-9-substituted analogs
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